2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid
Overview
Description
2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid is a compound with significant potential in various scientific research fields. Its unique structure enables diverse applications, such as drug discovery, medicinal chemistry, and material synthesis.
Preparation Methods
The synthesis of 2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the iodophenyl sulfonamide: This step involves the reaction of 4-iodoaniline with sulfonyl chloride to form 4-iodophenyl sulfonamide.
Coupling with benzoic acid derivative: The iodophenyl sulfonamide is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions .
Scientific Research Applications
2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid can be compared with other sulfonamide and benzoic acid derivatives:
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
Ibuprofen: A benzoic acid derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
4-Iodoaniline: A precursor in the synthesis of iodophenyl sulfonamides.
The uniqueness of this compound lies in its combined structural features, which enable diverse applications and interactions.
Properties
IUPAC Name |
2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN2O5S/c21-13-5-7-15(8-6-13)23-29(27,28)16-11-9-14(10-12-16)22-19(24)17-3-1-2-4-18(17)20(25)26/h1-12,23H,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDKHMZBULOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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